![molecular formula C18H13BrClFO4 B374482 6-溴-5-[(2-氯-6-氟苯基)甲氧基]-2-甲基-1-苯并呋喃-3-甲酸甲酯 CAS No. 308296-42-6](/img/structure/B374482.png)

6-溴-5-[(2-氯-6-氟苯基)甲氧基]-2-甲基-1-苯并呋喃-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

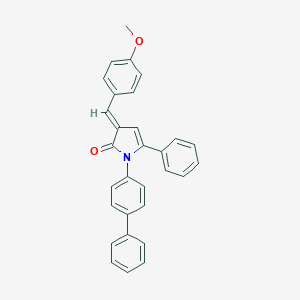

“Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C18H13BrClFO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, a less developed process, has been reported to be catalyzed using a radical approach .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .科学研究应用

I have conducted a search for the scientific research applications of “Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate,” but it appears that there is limited information available on this specific compound in the public domain. The search results returned information on related compounds and their uses in various fields such as CDK4/CDK6 inhibitors for disease treatment , organic electroluminescent devices , antiproliferative and antiviral activities , and antioxidant potential .

未来方向

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, particularly in the context of the Suzuki–Miyaura coupling . Additionally, the development of more efficient synthesis methods, such as improved protodeboronation processes , could also be a focus of future research.

属性

IUPAC Name |

methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClFO4/c1-9-17(18(22)23-2)10-6-16(12(19)7-15(10)25-9)24-8-11-13(20)4-3-5-14(11)21/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCDTNNMZNTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=CC=C3Cl)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(1-naphthylmethylene)-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarbohydrazide](/img/structure/B374399.png)

![(4E)-5-methyl-2-phenyl-4-[[3-(thietan-3-yloxy)phenyl]methylidene]pyrazol-3-one](/img/structure/B374401.png)

![N'-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B374403.png)

![2-(naphthalen-1-yl)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B374405.png)

![ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B374406.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B374411.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B374412.png)

![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B374414.png)

![methyl 4-{2,5-dimethyl-3-[(E)-{2-[(quinolin-8-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B374417.png)

![(3E)-5-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}furan-2(3H)-one](/img/structure/B374420.png)

![methyl4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B374421.png)